molecular formula C10H12N4OS B2536797 1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797255-29-8

1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2536797
CAS No.: 1797255-29-8
M. Wt: 236.29
InChI Key: UKUQFQVODOUEHG-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a methyl-substituted triazole core linked to a thiophen-3-yl ethyl moiety.

Properties

IUPAC Name

1-methyl-N-(2-thiophen-3-ylethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-14-6-9(12-13-14)10(15)11-4-2-8-3-5-16-7-8/h3,5-7H,2,4H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUQFQVODOUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a substitution reaction, where a thiophene derivative reacts with the triazole intermediate.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the triazole-thiophene intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Carboxamides with Aromatic Substituents

RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)

  • Structural Differences : Replaces the thiophen-3-yl ethyl group with a 2,6-difluorophenylmethyl substituent.
  • Functional Implications : The electron-withdrawing fluorine atoms enhance metabolic stability and may influence binding affinity in biological targets compared to the electron-rich thiophene .

5-Amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

  • Structural Differences: Substitutes the thiophene-ethyl group with a 4-fluorobenzyl moiety and introduces an amino group at the triazole’s 5-position.
  • Functional Implications: The amino group may enhance solubility or hydrogen-bonding capacity, while the fluorobenzyl group balances lipophilicity and bioavailability .

Compound from :

  • A triazole-thione derivative with chlorophenyl and thiocarbonohydrazide groups forms a hexamer via N–H···S and O–H···S hydrogen bonds.
  • Comparison : The target compound’s carboxamide group may engage in similar hydrogen-bonding networks, though its thiophene ethyl chain could reduce packing efficiency compared to rigid chlorophenyl groups .
Non-Triazole Carboxamides with Thiophene Moieties

1-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanamine

  • Structural Differences : A piperidine-based amine with a thiophen-3-yl methyl group instead of a triazole-carboxamide core.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 1,2,3-Triazole-4-carboxamide Methyl, thiophen-3-yl ethyl ~265.3 (calculated) Hypothesized metabolic stability, electronic diversity
RFM 1,2,3-Triazole-4-carboxamide 2,6-Difluorophenylmethyl ~253.2 Antiepileptic activity
5-Amino-1-[(4-fluorophenyl)methyl]-... 1,2,3-Triazole-4-carboxamide 4-Fluorobenzyl, amino ~249.2 Enhanced solubility, hydrogen bonding
Compound 1,2,4-Triazole-5-thione Chlorophenyl, thiocarbonohydrazide ~457.3 Hexameric crystal packing via H-bonds

Research Implications and Trends

  • Electronic Effects : Thiophene’s aromaticity may enhance π-π stacking in biological targets compared to fluorophenyl groups in RFM, though fluorine’s electronegativity could improve target selectivity .
  • Synthetic Challenges : Introducing the thiophen-3-yl ethyl chain may require tailored coupling strategies to avoid steric hindrance from the triazole’s methyl group.
  • Crystallographic Tools : Structural analysis of analogs (e.g., ) relies on SHELXL for refinement and hydrogen-bond geometry, suggesting similar methodologies apply to the target compound .

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